molecular formula C12H12BrF3O B14066784 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one

1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14066784
M. Wt: 309.12 g/mol
InChI Key: BRHMWQVZDMLCGM-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3O. This compound features a bromine atom, an ethyl group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid .

Scientific Research Applications

1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

    1-Bromo-3-(trifluoromethyl)benzene: Shares the trifluoromethyl and bromine functionalities but lacks the ethyl and propan-2-one groups.

    3-Bromo-1,1,1-trifluoroacetone: Contains a trifluoromethyl group and a bromine atom but differs in the carbonyl structure.

Uniqueness: The presence of the ethyl group and the propan-2-one moiety differentiates it from other trifluoromethylated bromides, providing unique opportunities for chemical modifications and applications .

Properties

Molecular Formula

C12H12BrF3O

Molecular Weight

309.12 g/mol

IUPAC Name

1-bromo-3-[4-ethyl-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12BrF3O/c1-2-9-4-3-8(5-10(17)7-13)6-11(9)12(14,15)16/h3-4,6H,2,5,7H2,1H3

InChI Key

BRHMWQVZDMLCGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)CBr)C(F)(F)F

Origin of Product

United States

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